molecular formula C26H33NO6 B12437910 2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester

2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester

Cat. No.: B12437910
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-UHFFFAOYSA-N
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Description

The compound 2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester belongs to the 1,4-dihydropyridine (DHP) class, a well-studied family of calcium channel modulators. Its structure features a dihydropyridine core with ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a unique 4-substituent comprising a phenyl ring linked to a propenyl chain modified with a tert-butoxy carbonyl group.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Lacidipine can be synthesized through a multi-step process involving the condensation of diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with various reagents. The key steps include:

Industrial Production Methods: In industrial settings, lacidipine is produced using optimized conditions to ensure high yield and purity. Techniques such as antisolvent sonoprecipitation are employed to enhance the solubility and dissolution rate of lacidipine, making it more effective for oral administration .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Lacidipine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of dihydropyridine calcium channel blockers.

    Biology: Investigated for its effects on cellular calcium channels and membrane interactions.

    Medicine: Primarily used to treat hypertension.

    Industry: Utilized in the formulation of antihypertensive medications.

Comparison with Similar Compounds

Structural Features

Key structural variations among DHP derivatives lie in the substituents at position 4 of the dihydropyridine ring. Below is a comparative analysis:

Compound Name Position 4 Substituent Key Structural Differences References
Target Compound 2-[3-(tert-butoxycarbonyl)propenyl]phenyl Bulky tert-butoxy group enhances lipophilicity; propenyl linker may influence conformation.
4-(4-Bromophenyl) derivative 4-Bromophenyl Electron-withdrawing bromo group alters electronic properties; smaller substituent improves crystallinity.
Diethyl 4-[3-(benzyloxy)phenyl]-2,6-dimethyl-DHP-3,5-dicarboxylate 3-(Benzyloxy)phenyl Benzyloxy group increases aromaticity and metabolic stability.
YC-93 (2,6-dimethyl-4-(3-nitrophenyl)-DHP-3,5-dicarboxylate derivative) 3-Nitrophenyl with amino ester Nitro group enhances potency; amino ester side chain improves tissue selectivity.
Benidipine hydrochloride 3-Nitrophenyl with benzyl-piperidinyl ester Piperidinyl ester extends half-life; nitro group boosts calcium channel binding affinity.
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-DHP-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Methoxy groups improve membrane permeability and bioavailability.

Physicochemical Properties

  • Lipophilicity : The target compound’s tert-butoxy group increases logP compared to derivatives with smaller substituents (e.g., bromophenyl or methoxyphenyl) .
  • Solubility : Ester groups at positions 3 and 5 generally reduce aqueous solubility, but the propenyl linker may introduce slight polarity .
  • Stability : Benidipine hydrochloride exhibits high thermal and photostability due to its nitro and piperidinyl groups , whereas the target compound’s tert-butoxy ester may hydrolyze under acidic conditions .

Pharmacological Activities

Compound Name Primary Activity Potency/Selectivity Notes References
Target Compound Hypothesized calcium channel modulation Propenyl-tert-butoxy group may confer prolonged action due to slow metabolism.
YC-93 Cerebral/coronary vasodilation 100–300× more potent than papaverine; selective for cerebral vasculature.
Benidipine hydrochloride Calcium antagonism Long-acting antihypertensive; high affinity for L-type calcium channels.
4-(4-Bromophenyl) derivative Structural model Used in crystallography studies; limited bioactivity reported.

Metabolic and Stability Profiles

  • Metabolism : Benidipine undergoes hepatic metabolism via ester hydrolysis and oxidation, producing 11 metabolites . The target compound’s tert-butoxy group may resist hydrolysis better than benzyloxy or methoxy analogs .
  • Degradation: Acidic conditions degrade rearranged DHP derivatives (e.g., ’s quinoline byproduct), suggesting pH-sensitive instability for certain analogs .

Biological Activity

The compound known as 2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester , commonly referred to as Lacidipine , is a synthetic organic compound classified primarily as a calcium channel blocker. This article delves into its biological activity, pharmacological properties, and relevant research findings.

  • IUPAC Name : Diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
  • CAS Number : 103890-78-4
  • Molecular Formula : C26H33NO6
  • Molecular Weight : 455.54 g/mol
  • Physical State : White to off-white crystalline solid
  • Boiling Point : 558.4°C at 760 mmHg
  • Melting Point : 174–175°C

Lacidipine functions primarily as a calcium channel blocker , inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and a reduction in blood pressure, making it effective in treating hypertension .

Cardiovascular Effects

Lacidipine has shown significant efficacy in reducing blood pressure in hypertensive patients. Its slow onset of action and long duration make it suitable for once-daily dosing. Clinical studies have demonstrated that Lacidipine effectively lowers systolic and diastolic blood pressure without causing reflex tachycardia, a common side effect associated with other antihypertensive agents .

Antioxidant Properties

Research indicates that Lacidipine exhibits antioxidant properties, which may contribute to its cardiovascular benefits. It has been shown to reduce oxidative stress markers in patients with hypertension, potentially improving endothelial function and reducing the risk of cardiovascular events .

Study on Hypertensive Patients

A clinical trial involving hypertensive patients treated with Lacidipine revealed a significant decrease in both systolic and diastolic blood pressure over a 12-week period. The study highlighted the compound's safety profile, with minimal adverse effects reported compared to traditional antihypertensives .

Study ParameterResult
Duration12 weeks
Systolic BP Reduction-15 mmHg (average)
Diastolic BP Reduction-10 mmHg (average)
Adverse EffectsMinimal

Comparative Efficacy

In comparison with other calcium channel blockers such as amlodipine and nifedipine, Lacidipine demonstrated superior efficacy in maintaining lower blood pressure levels over extended periods without significant side effects like peripheral edema .

In Vitro Studies

In vitro studies have shown that Lacidipine can inhibit the proliferation of vascular smooth muscle cells (VSMCs), suggesting potential applications in preventing restenosis after vascular interventions. The mechanism involves the modulation of intracellular calcium levels and subsequent signaling pathways associated with cell growth .

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